molecular formula C16H23N3O5 B8351927 Tert-butyl 4-(4-methoxy-3-nitrophenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-methoxy-3-nitrophenyl)piperazine-1-carboxylate

Cat. No. B8351927
M. Wt: 337.37 g/mol
InChI Key: YQNNDDZKCKBAOK-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

A mixture of 4-bromo-1-methoxy-2-nitrobenzene (232 mg, 1 mmol), tert-butyl piperazine-1-carboxylate (224 mg, 1.2 mmol), palladium diacetate (23 mg, 1.2 mmol), (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (93 mg, 0.15 mmol) and cesium carbonate (978 mg, 3 mmol) in 1,4-dioxane (15 mL) was heated at reflux for 16 hours. The mixture was filtered through diatomaceous earth and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel (200-300 mesh) eluting with 4/1 petroleum ether/ethyl acetate to give the title compound.
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[N:13]1([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([N:16]2[CH2:15][CH2:14][N:13]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:18][CH2:17]2)=[CH:3][C:4]=1[N+:10]([O-:12])=[O:11] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
232 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
224 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
93 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
cesium carbonate
Quantity
978 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
23 mg
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (200-300 mesh)
WASH
Type
WASH
Details
eluting with 4/1 petroleum ether/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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